![molecular formula C15H24N2 B1491423 {1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine CAS No. 1283060-98-9](/img/structure/B1491423.png)
{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine
Vue d'ensemble
Description
“{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine” is a compound that is related to piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine” is related to piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They are used in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives : A study demonstrated the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine. This process was effective in producing various substituted diamino alcohols and amine precursors, including [(2S)-2-methylpiperidin-2-yl]methanamine (Froelich et al., 1996).
Biased Agonists of Serotonin Receptors : Research into novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives identified them as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed potential as antidepressants, with promising drug-like properties and robust antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).
Development of Anticonvulsant Agents : A series of novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reaction with substituted aryl aldehydes/ketones, demonstrated potential as anticonvulsant agents. Some of these compounds showed significant seizures protection in various models (Pandey & Srivastava, 2011).
Synthesis of Dopaminergic Ligands : Research into new 1‐(2‐methoxyphenyl)‐4‐[(1‐phenethylpiperidin‐4‐yl)methyl]piperazines revealed their potential as dopaminergic ligands for mapping the dopamine D2 receptor. They were evaluated for their affinity toward D2DAR in in vitro assays, suggesting their utility in neurological research (Penjišević et al., 2016).
Gastric Antisecretory Agents : The compound 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine (fenoctimine) was identified as a nonanticholinergic gastric antisecretory drug, useful in the treatment of peptic ulcer disease. It showed promise in clinical trials as a gastric antisecretory drug (Scott et al., 1983).
Bone Formation Enhancement : A compound identified through a high-throughput screening campaign targeting the Wnt beta-catenin cellular messaging system demonstrated potential in enhancing bone formation. This compound showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats (Pelletier et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[1-[(2,4-dimethylphenyl)methyl]piperidin-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12-3-4-15(13(2)9-12)11-17-7-5-14(10-16)6-8-17/h3-4,9,14H,5-8,10-11,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMWKHCKEFNREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.